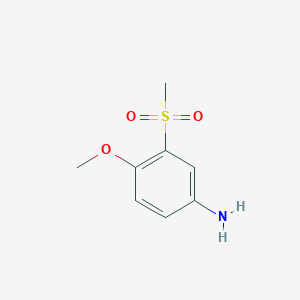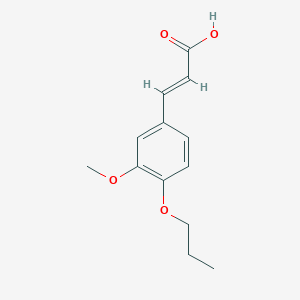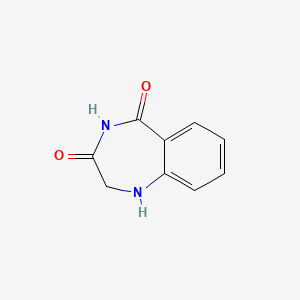
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione
描述
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione is a chemical compound with the CAS Number: 5118-94-5 . It has a molecular weight of 176.17 . The IUPAC name for this compound is 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) . The InChI key is AZHGGDCFQPMANU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 328-329 degrees Celsius .科学研究应用
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione has been studied for its potential therapeutic applications. It has been studied for its ability to modulate the activity of certain neurotransmitters in the brain. Specifically, this compound has been studied for its potential to treat a variety of conditions, including anxiety, depression, and insomnia. In addition, this compound has been studied for its potential to reduce the risk of seizures in epilepsy patients.
作用机制
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione works by binding to the GABA-A receptor, which is a type of receptor located in the brain. When this compound binds to the GABA-A receptor, it increases the activity of the receptor, resulting in an increase in the activity of the neurotransmitter GABA. This increase in GABA activity results in a decrease in the activity of other neurotransmitters, resulting in a calming effect.
Biochemical and Physiological Effects
This compound has been studied for its effects on the biochemical and physiological processes in the body. It has been found to reduce the activity of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. This reduction in neurotransmitter activity can result in a decrease in anxiety and depression, as well as an increase in relaxation and sleep. In addition, this compound has been found to increase the activity of the neurotransmitter GABA, resulting in a calming effect.
实验室实验的优点和局限性
One of the main advantages of using 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione in lab experiments is that it is a relatively safe compound. It has been studied extensively and has been found to be generally well tolerated in humans. In addition, this compound has a long half-life, which means that it can remain active in the body for a longer period of time. This makes it ideal for use in experiments that require long-term observation.
However, this compound has some limitations when used in lab experiments. For example, it is difficult to synthesize in large quantities and is expensive to purchase. In addition, it has a relatively short shelf life, which means that it must be used quickly after purchase.
未来方向
The potential therapeutic applications of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione are still being studied. Future studies will focus on its ability to treat a variety of conditions, including anxiety, depression, and insomnia. In addition, future studies will focus on its potential to reduce the risk of seizures in epilepsy patients.
Other potential future directions for this compound include its use as an anti-inflammatory agent and its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Finally, this compound may be studied for its potential to treat addiction.
安全和危害
属性
IUPAC Name |
1,2-dihydro-1,4-benzodiazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-5-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,10H,5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKOCPLCVPHANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Chlorophenyl)(methyl)amino]acetic acid](/img/structure/B3377906.png)

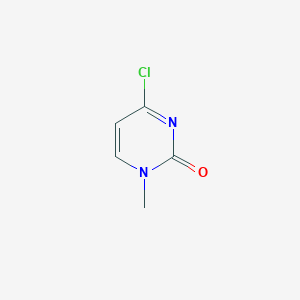
![2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride](/img/structure/B3377933.png)
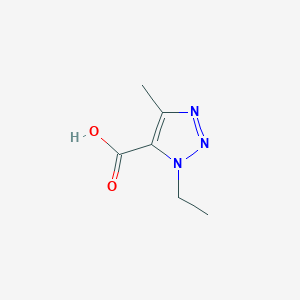
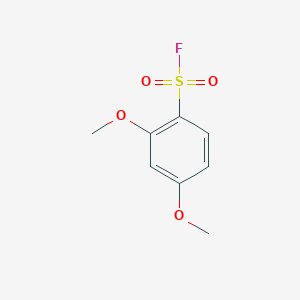
![Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B3377964.png)
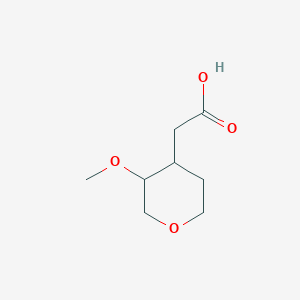
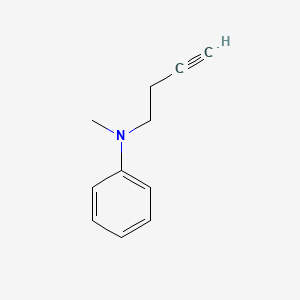
![cis-Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3377987.png)
